Celloheptaose DP7

Cello-oligosaccharide solubility Self-assembly threshold Degree of polymerization boundary

Celloheptaose (DP7) is a linear β-1,4-linked oligosaccharide composed of seven D-glucose units, belonging to the cellodextrin family. With a molecular formula of C₄₂H₇₂O₃₆ and molecular weight of 1153.0 g/mol , it occupies a singular position in the cello-oligosaccharide (COS) series: its degree of polymerization (DP) of 7 places it at the experimentally defined solubility boundary where COS transition from fully water-soluble (DP ≤ to self-assembling/insoluble cellulose material.

Molecular Formula C42H72O36
Molecular Weight 1152.99
CAS No. 52646-27-2
Cat. No. B1148529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelloheptaose DP7
CAS52646-27-2
SynonymsC42H72O36
Molecular FormulaC42H72O36
Molecular Weight1152.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celloheptaose DP7 (CAS 52646-27-2): Procurement-Grade Baseline for the Heptasaccharide Cellodextrin


Celloheptaose (DP7) is a linear β-1,4-linked oligosaccharide composed of seven D-glucose units, belonging to the cellodextrin family. With a molecular formula of C₄₂H₇₂O₃₆ and molecular weight of 1153.0 g/mol , it occupies a singular position in the cello-oligosaccharide (COS) series: its degree of polymerization (DP) of 7 places it at the experimentally defined solubility boundary where COS transition from fully water-soluble (DP ≤ 6) to self-assembling/insoluble cellulose material [1]. This property alone makes DP7 the shortest cellodextrin that exhibits emergent cellulose-like phase behavior, a characteristic unavailable in shorter-chain analogs. Celloheptaose serves as the substrate for polysaccharide monooxygenases (PMOs/LPMOs) [2] and is recognized by cellulolytic enzymes with DP-dependent kinetics distinct from cellohexaose or cellopentaose, as catalogued in BRENDA and primary kinetic studies [3].

Why Celloheptaose DP7 Cannot Be Replaced by Cellohexaose (DP6) or Cellopentaose (DP5) in Quantitative Workflows


The cello-oligosaccharide series exhibits a non-linear, DP-dependent step change in physicochemical and biochemical properties. Celloheptaose (DP7) is not merely one glucose unit longer than cellohexaose; it crosses a critical phase boundary. COS with DP ≤ 6 are reported as freely water-soluble, while DP ≥ 7 undergo spontaneous self-assembly into solid cellulose-like aggregates [1]. In enzyme kinetics, the Km of β-glucosidase from Aureobasidium pullulans jumps from 0.68 mM for cellohexaose to 1.65 mM for celloheptaose—a 2.43-fold decrease in apparent affinity that cannot be extrapolated from DP5→DP6 trends [2]. Similarly, the wild-type cellodextrin phosphorylase CtCDP shows robust activity on DP2–DP5 cellodextrins but only weak activity on celloheptaose, requiring engineered CBM fusions to recover catalytic efficiency [3]. For LPMO studies, oligosaccharides shorter than cellohexaose cannot be accommodated in the flat catalytic site [4], making DP7 the longest well-defined soluble substrate for certain mechanistic investigations. These discontinuities mean that substituting a shorter cellodextrin for celloheptaose produces qualitatively different experimental outcomes, not merely scaled values.

Celloheptaose DP7: Comparator-Anchored Quantitative Differentiation Evidence


Solubility Phase Boundary: Celloheptaose (DP7) Marks the Experimentally Validated Transition from Soluble COS to Self-Assembling Cellulose Material

Celloheptaose sits precisely at the DP7 solubility boundary documented across multiple independent studies. Klimacek et al. (2021) established that cello-oligosaccharides with DP ≤ 6 are water-soluble, while those with DP ≥ 7 self-assemble into solid cellulose material and precipitate from aqueous solution [1]. This finding is corroborated by Horváth et al. (1967), who reported that all cellodextrins except celloheptaose were easily soluble in 0.10 M boric acid at pH 7.0—celloheptaose alone required special solubilization [2]. Vendor characterization data quantify this differential: cellohexaose (DP6) is soluble at 10 g/L in water, PBS, or HEPES, whereas celloheptaose (DP7) solubility is reduced to 5 g/L under identical conditions, representing a 50% decrease at the DP6→DP7 step .

Cello-oligosaccharide solubility Self-assembly threshold Degree of polymerization boundary

Molecular Docking: Celloheptaose Exhibits −14.04 kcal/mol Binding Free Energy in PsGH3 β-Glucosidase vs. −11.62 kcal/mol for Cellohexaose

In a comprehensive in silico study of the multi-domain β-1,4-glucosidase PsGH3 from Pseudopedobacter saltans, molecular docking and MD simulation (80 ns) demonstrated that binding free energy (ΔG) increases monotonically with DP, with celloheptaose achieving the strongest binding among all cellodextrins tested. The computed ΔG values were: glucose −7.26 kcal/mol, cellobiose −7.51, cellotriose −9.15, cellotetraose −9.51, cellopentaose −10.74, cellohexaose −11.62, and celloheptaose −14.04 kcal/mol [1]. The ΔΔG between celloheptaose and cellohexaose is −2.42 kcal/mol, representing an approximately 1.2-fold enhancement in binding energy and a substantially larger step than the −0.88 kcal/mol difference between cellohexaose and cellopentaose, indicating that DP7 uniquely fills the PsGH3 binding pocket with residues including Ala86, Leu88, Cys275, Pro483, Phe493, Asn417, Asn491, Pro492, and Leu495 forming the extended binding cleft [1].

β-glucosidase docking Binding free energy Structure-activity relationship

β-Glucosidase Substrate Kinetics: Celloheptaose Km = 1.65 mM vs. Cellohexaose Km = 0.68 mM—A 2.43-Fold Decrease in Apparent Affinity at DP7

The purified thermostable β-glucosidase from Aureobasidium pullulans (NRRL Y-12974) displayed a clear DP-dependent trend in Michaelis constants across the cellodextrin series: cellobiose Km = 1.00 mM, cellotriose 0.34 mM, cellotetraose 0.36 mM, cellopentaose 0.64 mM, cellohexaose 0.68 mM, and celloheptaose 1.65 mM [1]. While Km values for DP3–DP6 cluster below 0.7 mM, celloheptaose exhibits a discontinuous jump to 1.65 mM—a 2.43-fold increase over cellohexaose. This non-linear deviation at DP7 indicates that the enzyme's active-site architecture, optimized for intermediate-length cellodextrins, encounters steric or conformational constraints when accommodating the heptasaccharide. The assay was conducted at 75 °C, pH 4.5, with the purified enzyme displaying a specific activity of 315 μmol·min⁻¹·mg⁻¹ under optimal conditions [1].

β-glucosidase kinetics Michaelis-Menten Substrate chain-length specificity

Cellodextrin Phosphorylase Engineering: CBM9 Fusion Enhances CtCDP Catalytic Efficiency on Celloheptaose by 2.7-Fold, Overcoming Native Enzyme's Weak DP7 Activity

The wild-type Clostridium thermocellum cellodextrin phosphorylase (CtCDP) is natively active on soluble cellodextrins of DP 2–5 but exhibits only weak activity on weakly water-soluble celloheptaose (DP7) and insoluble regenerated amorphous cellulose (RAC) [1]. Fusion of a family 9 carbohydrate-binding module (CBM9) to CtCDP yielded CtCDP-CBM9, which increased catalytic efficiency for degrading celloheptaose by 2.7-fold compared to the wild-type enzyme, while also enhancing specific activity on short-chain RAC (DP ≈ 14) by >20% and long-chain RAC (DP ≈ 164) by >50% [1]. BRENDA-curated kinetic data from the same study confirm that the wild-type CtCDP exhibits a Km of 1.29 mM for celloheptaose in the synthesis direction (pH 7.2, 30 °C), while CBM fusion proteins modulate Km values across a range from 0.29 mM (Xyn10A CBM) to 5.24 mM (Cel5B CBM), demonstrating the sensitivity of DP7 recognition to the engineered binding module [2].

Cellodextrin phosphorylase CBM fusion engineering Biocatalytic COS synthesis

LPMO Substrate Length Threshold: Celloheptaose and Cellohexaose Are the Shortest Oligosaccharides Accommodated by the LPMO Flat Catalytic Site

Structural and biochemical characterization of lytic polysaccharide monooxygenases (LPMOs) has established that the flat catalytic binding surface of these enzymes requires a minimum oligosaccharide chain length for productive binding. Frandsen et al. (2016) demonstrated that while LPMOs are optimized to bind crystalline polysaccharide surfaces, a subset of LPMOs can bind and cleave soluble cello-oligosaccharides—specifically cellohexaose (DP6) and celloheptaose (DP7)—whereas oligosaccharides smaller than cellohexaose (DP ≤ 5) cannot be accommodated in the LPMO flat binding site [1]. Celloheptaose offers an additional functional advantage: CtPMO1 from Chaetomium thermophilum oxidizes celloheptaose at three distinct positions—C1, C4, and C6—generating a mixture of C1-oxidized, C4-oxidized, and C6-oxidized oligosaccharide products over a 48-hour incubation with 1% substrate . This multi-site oxidation pattern, enabled by the longer chain length of DP7, provides richer product complexity for mechanistic LPMO studies compared to DP6.

Lytic polysaccharide monooxygenase LPMO substrate specificity Oxidative cellulose cleavage

Celloheptaose DP7: Evidence-Anchored Research and Industrial Application Scenarios


LPMO Mechanistic Studies: Multi-Site Oxidation Regioselectivity Mapping

Celloheptaose is the preferred soluble substrate for dissecting the oxidative cleavage regioselectivity of lytic polysaccharide monooxygenases. As established in Section 3 (Evidence Item 5), DP7 exceeds the LPMO minimum chain-length threshold (DP6) and can be oxidized at C1, C4, and C6 positions simultaneously, producing a diagnostic mixture of oxidized cello-oligosaccharides [1]. This enables researchers to map the full oxidation profile of novel LPMO candidates using a single substrate, whereas shorter oligosaccharides either cannot bind the enzyme (DP ≤ 5) or may exhibit restricted oxidation patterns (DP6). The product distribution—C1-oxidized (lactone), C4-oxidized (ketoaldose), and C6-oxidized species—can be resolved by HPAEC-PAD or MALDI-TOF MS for kinetic and mechanistic characterization [1].

Cellodextrin Phosphorylase Engineering: Validation of CBM Fusion Constructs for Insoluble Polysaccharide Activity

Celloheptaose serves as the critical benchmark substrate for evaluating engineered cellodextrin phosphorylase (CtCDP) variants. As demonstrated in Section 3 (Evidence Item 4), wild-type CtCDP shows weak intrinsic activity on DP7, and CBM9 fusion enhances catalytic efficiency by 2.7-fold [2]. This makes celloheptaose the minimal substrate that reports on the functional impact of carbohydrate-binding module fusions, bridging the gap between soluble DP2–DP5 cellodextrins (where CBM fusions show no effect) and insoluble cellulose (RAC) [2]. Researchers developing biocatalytic routes for COS production or synthetic biology pathways for cellulose conversion should use celloheptaose as the standard substrate for screening CBM fusion libraries.

β-Glucosidase Substrate Profiling and GH3 Family Active-Site Characterization

Celloheptaose is the definitive substrate for characterizing the extended active-site architecture of GH3 family β-glucosidases. Evidence from Section 3 (Items 2 and 3) shows that DP7 uniquely saturates the PsGH3 binding pocket (ΔG = −14.04 kcal/mol, the strongest among all cellodextrins tested) [3] and induces a discontinuous Km shift in A. pullulans β-glucosidase (1.65 mM vs. 0.68 mM for DP6) [4]. These DP7-specific binding and kinetic signatures make celloheptaose indispensable for: (a) determining the true substrate affinity range of GH3 enzymes, (b) screening inhibitors that target the extended binding cleft, and (c) validating homology models and docking predictions against experimental kinetic data.

Cellulose Self-Assembly and Crystallization: DP7 as the Minimal Model for Cellulose Phase Behavior

Celloheptaose occupies the DP threshold where soluble COS transition to self-assembling, cellulose-like solid material. As documented in Section 3 (Evidence Item 1), COS with DP ≤ 6 are soluble while DP ≥ 7 self-assemble [5], and celloheptaose exhibits reduced solubility (5 g/L) compared to cellohexaose (10 g/L) . This property makes DP7 the shortest cellodextrin suitable as a model compound for studying the molecular mechanisms of cellulose crystallization, fibril nucleation, and the sol-gel transition. Materials scientists investigating cellulose nanocrystal (CNC) formation or biomimetic cellulose synthesis can use celloheptaose to examine the critical chain length required for inter-chain hydrogen bonding and sheet stacking, which cannot be studied with DP6 or shorter oligosaccharides.

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